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Compound of Interest

Compound Name: 3-Propylpyridin-4-ol

Cat. No.: B15302844 Get Quote

This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel

3-alkylpyridine marine alkaloid analogs. The data presented here is based on a study that

synthesized and evaluated a series of these compounds for their cytotoxic effects against

human colon carcinoma (RKO-AS-45-1) and human cervix adenocarcinoma (HeLa) cell lines.

Data Presentation: Cytotoxicity of 3-Alkylpyridine
Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of the synthesized 3-

alkylpyridine analogs. The core structure consists of a pyridine ring substituted at the 3-position

with an alkyl chain of varying length. Two series of compounds were synthesized, differing in

the linker between the pyridine and the alkyl chain.
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Compound
R Group (Alkyl
Chain Length)

Linker
IC50 RKO-AS-
45-1 (µM)

IC50 HeLa (µM)

4a -(CH2)7CH3 Ether > 50 > 50

4b -(CH2)9CH3 Ether 4.1 6.5

4c -(CH2)11CH3 Ether 2.5 4.0

4d -(CH2)13CH3 Ether > 50 > 50

5a -(CH2)7CH3 Amine > 50 > 50

5b -(CH2)9CH3 Amine 6.2 8.3

5c -(CH2)11CH3 Amine 3.8 5.1

5d -(CH2)13CH3 Amine > 50 > 50

Data extracted from a study on 3-alkylpyridine analogs.[1][2]

Experimental Protocols
The synthesis of the target 3-alkylpyridine analogs was achieved through a Williamson

etherification under phase-transfer catalysis (PTC) conditions.[1]

A mixture of 3-(pyrid-3-yl)propan-1-ol (3.42 mmol), the respective mesylated alkyl chain (3.42

mmol), and tetrabutylammonium bromide (1.13 mmol) was prepared in 10 mL of diethyl ether

(Et2O).

To this mixture, 5 mL of aqueous sodium hydroxide (50% w/v) was added.

The resulting biphasic mixture was stirred vigorously at room temperature for 72 hours.

Following the reaction, the mixture was extracted with Et2O (3 x 30 mL).

The combined organic phases were dried over sodium sulfate (Na2SO4), filtered, and the

solvent was evaporated under reduced pressure to yield the final product.

The cytotoxic activity of the synthesized compounds was evaluated using the sulforhodamine B

(SRB) assay.
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RKO-AS-45-1 and HeLa cells were seeded in 96-well plates at a density of 5,000 cells/well.

After 24 hours of incubation, the cells were treated with various concentrations of the test

compounds and incubated for another 48 hours.

Post-incubation, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

The plates were washed with distilled water and stained with 0.4% SRB solution for 10

minutes.

The unbound dye was removed by washing with 1% acetic acid.

The protein-bound dye was solubilized with 10 mM Tris base solution.

The absorbance was measured at 540 nm using a microplate reader.

The IC50 values were calculated from dose-response curves.

The genotoxicity of the most active compounds was assessed using the in vitro micronucleus

assay with the RKO-AS-45-1 cell line.[1]

Cells were treated with different concentrations of the test compounds.

After treatment, the cells were harvested and processed for micronucleus scoring.

The frequency of micronuclei (MN) in binucleated cells was determined and compared to the

control group. A significant increase in MN frequency indicated mutagenic potential. For

instance, compound 4c at concentrations of 2.5 and 4.0 µM showed a significantly higher

MN frequency compared to the control.[1]

The induction of apoptosis was evaluated by the TUNEL (Terminal deoxynucleotidyl

transferase dUTP nick end labeling) assay.

RKO-AS-45-1 cells were treated with the test compounds.

After treatment, the cells were fixed and permeabilized.
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The DNA fragmentation, a hallmark of apoptosis, was detected by labeling the 3'-hydroxyl

termini of the DNA strand breaks with fluorescently labeled dUTP.

The percentage of apoptotic cells was quantified by flow cytometry or fluorescence

microscopy. The results indicated that the active compounds induced apoptosis in the cancer

cells.[1]

Visualizations
Caption: Structure-Activity Relationship of 3-Alkylpyridine Analogs.
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Caption: Experimental Workflow for SAR Studies of 3-Alkylpyridine Analogs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15302844?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15302844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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